molecular formula C14H12N2O B6615413 [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1522323-34-7

[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No. B6615413
CAS RN: 1522323-34-7
M. Wt: 224.26 g/mol
InChI Key: QFWPFRVYYPVNQC-UHFFFAOYSA-N
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Description

[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine, also known as 5-Naphthoxazole, is a heterocyclic compound that has been studied for its potential applications in various areas of scientific research. 5-Naphthoxazole is a nitrogen-containing heterocyclic compound that contains an oxazole ring, which is a five-membered ring composed of four carbon atoms and one nitrogen atom. The nitrogen atom is bonded to two carbon atoms and the other two carbon atoms are bonded to a benzene ring. 5-Naphthoxazole is a colorless solid that is insoluble in water and soluble in organic solvents.

Scientific Research Applications

[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole has been studied for its potential applications in various fields of scientific research. It has been used as a corrosion inhibitor for steel in acidic solutions and as an antioxidant for oils and fats. It has also been studied for its potential applications in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole has been studied for its potential applications in organic synthesis, such as in the synthesis of dyes, fragrances, and other organic compounds.

Mechanism of Action

The mechanism of action of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole is not yet fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and preventing the oxidation of lipids, proteins, and other molecules. It is also believed to act as an inhibitor of corrosion by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole have not been extensively studied. However, it has been shown to scavenge free radicals and to inhibit the oxidation of lipids and proteins. In addition, [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole has been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole in lab experiments include its low cost, easy availability, and low toxicity. It is also a versatile compound that can be used in a variety of applications, such as corrosion inhibition, antioxidant activity, and organic synthesis.
However, there are some limitations to using [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in different applications.

Future Directions

There are several potential future directions for the study of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole. These include further research into its mechanism of action, its potential applications in organic synthesis, and its potential use as an antioxidant and corrosion inhibitor. In addition, further research into its biochemical and physiological effects could provide valuable insight into its potential applications in medicine and other fields. Finally, further research into its solubility and stability could provide valuable information for its use in various applications.

Synthesis Methods

[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole can be synthesized by the condensation reaction of naphthalene-2-carbaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of ethanol at a temperature of 80°C for 8 hours. The reaction yields [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamineole in an overall yield of 65%.

properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPFRVYYPVNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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